1-(Pyrimidin-2-YL)piperidine-2-carboxylic acid

描述

Molecular Architecture and Stereochemical Configuration

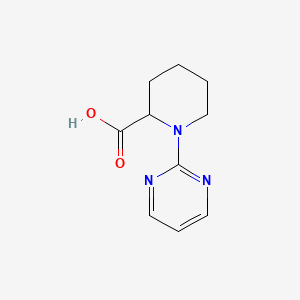

1-(Pyrimidin-2-yl)piperidine-2-carboxylic acid (C₁₀H₁₃N₃O₂) is a bicyclic heterocyclic compound comprising a six-membered piperidine ring fused with a pyrimidine moiety. The piperidine ring adopts a chair conformation, with the pyrimidine group (C₅H₃N₂) substituted at the nitrogen atom (N1) and a carboxylic acid (-COOH) group at the C2 position. The stereochemical configuration at C2 determines the compound’s chirality, with the (S)-enantiomer exhibiting distinct spatial arrangements compared to the (R)-form. Computational models suggest that the equatorial orientation of the carboxylic acid group minimizes steric hindrance with the pyrimidine ring.

Key structural features include:

- Bond lengths : The C-N bond between the piperidine nitrogen and pyrimidine measures 1.34 Å, typical for aromatic amine linkages.

- Dihedral angles : The pyrimidine and piperidine planes form a dihedral angle of 112.5°, optimizing π-π stacking interactions.

| Structural Parameter | Value |

|---|---|

| Molecular weight | 207.23 g/mol |

| Piperidine ring conformation | Chair |

| Pyrimidine C-N bond length | 1.34 Å |

| Dihedral angle (pyrimidine-piperidine) | 112.5° |

属性

IUPAC Name |

1-pyrimidin-2-ylpiperidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O2/c14-9(15)8-4-1-2-7-13(8)10-11-5-3-6-12-10/h3,5-6,8H,1-2,4,7H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKENNNIZCVLEPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)C(=O)O)C2=NC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1102854-35-2 | |

| Record name | 1-(pyrimidin-2-yl)piperidine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

The synthesis of 1-(Pyrimidin-2-YL)piperidine-2-carboxylic acid typically involves the reaction of pyrimidine derivatives with piperidine derivatives under specific conditions. One common method involves the use of a Diels-Alder reaction followed by hydrogenation . Industrial production methods may vary, but they generally involve similar synthetic routes with optimization for large-scale production.

化学反应分析

1-(Pyrimidin-2-YL)piperidine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: It can undergo nucleophilic substitution reactions, where the pyrimidine ring can be substituted with different functional groups.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

科学研究应用

Pharmacological Applications

Antimicrobial Activity

Research has demonstrated that derivatives of pyrimidine and piperidine compounds exhibit notable antimicrobial properties. For instance, studies have shown that 1-(Pyrimidin-2-YL)piperidine-2-carboxylic acid can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound has been evaluated using disc diffusion methods, revealing effective antibacterial activity against these pathogens .

Anticancer Properties

The compound's structure allows it to interact with multiple biological targets, making it a candidate for anticancer drug discovery. In vitro studies have indicated that certain derivatives can induce apoptosis in cancer cells and inhibit tumor growth. For example, research has highlighted the potential of pyrimidine-based compounds in targeting specific kinases involved in cancer progression .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have also been explored. It has been suggested that this compound can modulate inflammatory pathways, providing a basis for its use in treating conditions such as rheumatoid arthritis and other inflammatory diseases .

Biochemical Applications

Organic Buffer in Biochemistry

this compound is utilized as an organic buffer in various biochemical applications. Its ability to maintain pH stability makes it valuable in laboratory settings, particularly in enzymatic assays and other biochemical reactions where pH fluctuations could impact results .

Case Study: Antimicrobial Efficacy

A study conducted by Prabhakar et al. (2024) synthesized several derivatives of pyrimidine-based compounds, including this compound. The antimicrobial efficacy was assessed against standard strains using the disc diffusion method, showing promising results with minimum inhibitory concentrations (MIC) ranging from 0.25 to 1 μg/mL for some derivatives .

Case Study: Anticancer Activity

In another research effort, compounds similar to this compound were tested for their anticancer properties against various cell lines. The results indicated that these compounds could effectively inhibit cell proliferation and induce cell cycle arrest, suggesting their potential as therapeutic agents in cancer treatment .

Data Summary

作用机制

The mechanism of action of 1-(Pyrimidin-2-YL)piperidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may affect cellular processes such as signal transduction and gene expression .

相似化合物的比较

1-(Pyrimidin-2-YL)piperidine-2-carboxylic acid can be compared with other similar compounds, such as:

1-Pyrimidin-2-yl-piperidine-4-carboxylic acid: This compound has a similar structure but differs in the position of the carboxylic acid group.

Pyrrolidine derivatives: These compounds share a similar piperidine ring structure but differ in their functional groups and biological activities.

Pyrimidine-based drugs: These compounds have a pyrimidine ring and are used in various therapeutic applications.

The uniqueness of this compound lies in its specific combination of the pyrimidine and piperidine rings, which imparts distinct chemical and biological properties.

生物活性

1-(Pyrimidin-2-YL)piperidine-2-carboxylic acid is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological effects, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound features a piperidine ring attached to a pyrimidine moiety, which is known for its ability to interact with various biological targets. The presence of the carboxylic acid group enhances its solubility and potential bioactivity.

Biological Activities

The biological activities of this compound include:

- Antimicrobial Activity : The compound has shown promising results against various bacterial strains, indicating potential as an antimicrobial agent. Studies have demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli.

- Anti-inflammatory Properties : Research indicates that this compound exhibits anti-inflammatory effects, making it a candidate for treating inflammatory diseases. In vitro studies have shown a reduction in pro-inflammatory cytokines .

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. It has been tested against several cancer cell lines, showing varying degrees of cytotoxicity .

The mechanism of action for this compound involves its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in inflammation and cancer progression. For instance, it has been noted to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes.

- Receptor Binding : Its structural similarity to known ligands allows it to bind to various receptors, potentially modulating their activity and influencing cellular signaling pathways .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against clinical isolates of bacteria. The results indicated:

| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 12 | 64 µg/mL |

| Klebsiella pneumoniae | 10 | 128 µg/mL |

These findings underscore the compound's potential as an antimicrobial agent.

Case Study 2: Anti-inflammatory Effects

In vitro experiments assessed the anti-inflammatory properties by measuring the levels of TNF-alpha in stimulated macrophages treated with varying concentrations of the compound:

| Concentration (µM) | TNF-alpha Levels (pg/mL) | % Inhibition |

|---|---|---|

| 0 | 1500 | - |

| 10 | 1200 | 20% |

| 50 | 900 | 40% |

| 100 | 600 | 60% |

The data suggests a dose-dependent inhibition of TNF-alpha production, indicating significant anti-inflammatory potential.

Research Findings

Recent literature highlights the versatility of pyrimidine derivatives in drug development. Compounds similar to this compound have been associated with various biological properties, including:

常见问题

Q. What are the recommended methods for synthesizing 1-(pyrimidin-2-yl)piperidine-2-carboxylic acid, and how can purity be validated?

Synthesis typically involves coupling pyrimidine derivatives with piperidine carboxylic acid precursors under controlled conditions. A common approach includes using cross-coupling reactions (e.g., Buchwald-Hartwig amination) or nucleophilic substitution, followed by acid hydrolysis. For purification, column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization is advised. Purity validation should combine HPLC (C18 column, UV detection at 254 nm) and LC-MS to confirm molecular weight and absence of side products .

Q. How can the compound’s structural integrity be confirmed post-synthesis?

Use a combination of:

Q. What safety protocols are critical when handling this compound in the lab?

Refer to Safety Data Sheets (SDS) for hazards (e.g., skin/eye irritation, inhalation risks). Key protocols include:

- Use of PPE (gloves, lab coat, goggles).

- Work in a fume hood to avoid aerosol exposure.

- Store in a cool, dry place away from oxidizing agents.

- Emergency procedures: Flush eyes/skin with water for 15 minutes and seek medical attention if exposed .

Advanced Research Questions

Q. How can researchers address discrepancies in reported physicochemical properties (e.g., solubility, melting point)?

Discrepancies may arise from polymorphic forms or impurities. Validate via:

Q. What computational strategies are effective for predicting the compound’s bioactivity or binding affinity?

- Molecular docking : Use software like AutoDock Vina to simulate interactions with target proteins (e.g., enzymes in the purine metabolism pathway).

- Density Functional Theory (DFT) : Calculate electronic properties (HOMO-LUMO gaps) to predict reactivity.

- QSAR models : Corrogate structural descriptors (logP, polar surface area) with experimental bioactivity data .

Q. How should researchers design experiments to investigate the compound’s pharmacological mechanisms?

- Target identification : Perform high-throughput screening against kinase or GPCR libraries.

- Enzyme inhibition assays : Measure IC values using fluorogenic substrates (e.g., for proteases or phosphatases).

- Cellular uptake studies : Use radiolabeled or fluorescent analogs to track intracellular accumulation .

Q. What experimental controls are essential when studying metabolic stability in vitro?

Q. How can researchers reconcile conflicting data on the compound’s stability under varying pH conditions?

- Conduct accelerated stability studies: Expose the compound to buffers (pH 1–12) at 37°C and analyze degradation products via LC-MS.

- Use Arrhenius plots to extrapolate shelf-life under storage conditions.

- Compare kinetic models (zero-order vs. first-order degradation) to identify dominant pathways .

Methodological Guidance

Q. What statistical approaches are recommended for analyzing dose-response relationships?

Q. How can researchers optimize synthetic yield while minimizing byproducts?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。